5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine, also known as Ro 15-1788, is a benzodiazepine receptor antagonist that has been widely used in scientific research. It was first synthesized in the 1980s and has since been used in various studies to investigate the mechanism of action and physiological effects of benzodiazepines.
Wirkmechanismus
The GABA-A receptor is a ligand-gated ion channel that is activated by the neurotransmitter GABA. Benzodiazepines enhance the effects of GABA by binding to a specific site on the receptor, thereby increasing the influx of chloride ions and hyperpolarizing the neuron. 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 blocks the effects of benzodiazepines by binding to the same site on the receptor, but with a higher affinity, thereby displacing benzodiazepines from the receptor.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 has been shown to have a number of biochemical and physiological effects. It has been shown to block the sedative, anxiolytic, anticonvulsant, and amnesic effects of benzodiazepines. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in stress response.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 is a useful tool for investigating the mechanism of action and physiological effects of benzodiazepines. Its high affinity for the benzodiazepine site on the GABA-A receptor makes it a potent antagonist, and its selectivity for the benzodiazepine site allows for specific investigation of the effects of benzodiazepines. However, 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Zukünftige Richtungen
There are several future directions for research involving 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788. One area of interest is the investigation of the role of the HPA axis in stress-related disorders, such as anxiety and depression. Another area of interest is the investigation of the effects of benzodiazepine withdrawal and the potential use of 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 as a treatment for benzodiazepine dependence. Additionally, further research is needed to investigate the potential therapeutic applications of 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 in other neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 involves the reaction of 4-methoxybenzyl chloride with N-phenyl-1,2,4-triazole-3-amine, followed by cyclization with phosgene. This method yields 5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 as a white crystalline powder with a melting point of 154-156°C.
Wissenschaftliche Forschungsanwendungen
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine 15-1788 has been used extensively in scientific research to investigate the mechanism of action and physiological effects of benzodiazepines. It has been shown to selectively bind to the benzodiazepine site on the GABA-A receptor, thereby blocking the effects of benzodiazepines.
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c1-25-17-13-11-15(12-14-17)20-18-9-5-6-10-19(18)22-21(24-23-20)16-7-3-2-4-8-16/h2-14H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNYOQJFUANST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methoxyphenyl)-2-phenyl-3H-1,3,4-benzotriazepine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.